molecular formula C19H29BrN2O B3632125 5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B3632125
M. Wt: 381.3 g/mol
InChI Key: YGJUDUYHROOHKU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with bromo and three methyl groups at positions 2, 3, and 2. The amide nitrogen is linked to a 2,2,6,6-tetramethylpiperidin-4-yl group, a sterically hindered tertiary amine. The bromo substituent introduces electron-withdrawing effects, while the methyl groups enhance lipophilicity. The bulky piperidine moiety likely influences solubility, metabolic stability, and molecular interactions such as hydrogen bonding or steric shielding .

Properties

IUPAC Name

5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BrN2O/c1-11-12(2)15(8-16(20)13(11)3)17(23)21-14-9-18(4,5)22-19(6,7)10-14/h8,14,22H,9-10H2,1-7H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUDUYHROOHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)NC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common method includes the bromination of 2,3,4-trimethylbenzoic acid followed by the formation of the benzamide derivative through an amide coupling reaction with 2,2,6,6-tetramethylpiperidine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of automated systems and optimized reaction conditions ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects: Halogens and Methyl Groups

Compound 35 (4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide) and Compound 36 (3-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide) ():

  • Core Structure : Both are benzamides but lack the trimethyl substitution on the aromatic ring.
  • Halogenation : Compound 35 has bromo and fluoro groups at positions 4 and 3, respectively, while Compound 36 has bromo at position 3 and fluoro at position 3.
  • Amine Group : A 6-methylpyridin-2-yl group replaces the bulky tetramethylpiperidine in the target compound.
  • Implications: The pyridinyl group (in 35 and 36) may engage in π-π stacking or hydrogen bonding via the pyridine nitrogen, whereas the tetramethylpiperidine in the target compound contributes to steric hindrance and basicity.

Role of Bulky Amine Moieties

bis-TMP Naphthalimide ():

  • Core Structure : A naphthalimide core vs. the benzamide in the target compound.
  • Amine Groups : Both compounds incorporate 2,2,6,6-tetramethylpiperidin-4-yl groups.
  • Structural Insights: The crystal structure of bis-TMP naphthalimide reveals N–H···O hydrogen bonding and restricted π-stacking due to steric hindrance from the tetramethylpiperidine groups . Similar steric effects in the target compound may limit aggregation or intermolecular interactions, improving solubility in nonpolar environments.

Electronic and Steric Properties

Property Target Compound Compound 35 bis-TMP Naphthalimide
Molecular Weight ~434.4 g/mol (estimated) 310 g/mol ~568.7 g/mol (calculated)
Halogenation 5-Bromo 4-Bromo, 3-Fluoro None
Amine Group 2,2,6,6-Tetramethylpiperidin-4-yl 6-Methylpyridin-2-yl Two 2,2,6,6-Tetramethylpiperidin-4-yl
Key Functional Groups Benzamide, Bromo, Trimethyl, Piperidine Benzamide, Bromo, Fluoro Naphthalimide, Piperidine
Steric Hindrance High (piperidine + trimethyl) Moderate (pyridine) Very High (dual piperidine)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows amide coupling protocols similar to Compounds 35 and 36 , but the bulky piperidine group may require optimized conditions (e.g., high-temperature or polar aprotic solvents) to overcome steric challenges.
  • The bromo and trimethyl groups in the target may enhance hydrophobic interactions in biological targets compared to the fluoro-substituted analogs .
  • Material Science Applications : The bis-TMP naphthalimide’s fluorescence properties imply that the tetramethylpiperidine group could stabilize excited states in the target compound, though its benzamide core may limit conjugation compared to naphthalimide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2,3,4-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

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